5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine
Overview
Description
5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine is a bicyclic heterocyclic compound that belongs to the family of pyrazolopyridines. This compound features a pyrazole ring fused to a pyridine ring, and it has shown significant potential in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific reaction conditions[_{{{CITATION{{{2{Design, synthesis and biological evaluation of pyrazolo[3,4- b ...](https://pubs.rsc.org/en/content/articlehtml/2023/md/d2md00334a). One common method includes the reaction of 5-bromo-1H-pyrazolo[4,3-b]pyridine with methylamine in the presence of a suitable catalyst[{{{CITATION{{{_2{Design, synthesis and biological evaluation of pyrazolo3,4- b ....
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors, ensuring consistent quality and yield[_{{{CITATION{{{_2{Design, synthesis and biological evaluation of pyrazolo3,4- b .... The choice of method depends on factors such as cost, scalability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Introduction of various functional groups at specific positions on the ring.
Scientific Research Applications
5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine has been extensively studied for its applications in chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as a therapeutic agent, particularly in the treatment of various diseases. In industry, it is used in the development of new materials and chemical processes.
Mechanism of Action
5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine is similar to other pyrazolopyridines, such as 3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine and 1H-Pyrazolo[3,4-b]pyridines. it is unique in its structure and reactivity, which contribute to its distinct properties and applications.
Comparison with Similar Compounds
3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine
1H-Pyrazolo[3,4-b]pyridines
Other pyrazolopyridines
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Properties
IUPAC Name |
5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-4-2-3-5-6(9-4)7(8)11-10-5/h2-3H,1H3,(H3,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWJUQFZAFWVED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)NN=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90717559 | |
Record name | 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90717559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52090-86-5 | |
Record name | 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90717559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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